Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Researchers optimizing kinase inhibitors or GPCR modulators often face metabolic instability from non-fluorinated cores. Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate solves this with a validated 4-fluoro-3-methyl substitution pattern. - Balanced lipophilicity (XLogP3=3.0) and enhanced metabolic stability - Methyl ester enables prodrug strategies or conjugation to biotin/fluorophores - 98% purity; consistent batch-to-batch physico-chemical profile - Immediate supply for R&D to pilot scale

Molecular Formula C11H9FO3
Molecular Weight 208.18 g/mol
Cat. No. B12087287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-3-methylbenzofuran-2-carboxylate
Molecular FormulaC11H9FO3
Molecular Weight208.18 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=CC=C2)F)C(=O)OC
InChIInChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3
InChIKeyOVNIVDQQGQDNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate – Fluorinated Building Block Overview


Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate (CAS 1283720-03-5) is a fluorinated benzofuran-2-carboxylate ester with the molecular formula C₁₁H₉FO₃ and a molecular weight of 208.18 g/mol [1]. It belongs to the class of 2-substituted benzofuran carboxylates, which are widely employed as intermediates and privileged scaffolds in medicinal chemistry for kinase inhibitor, GPCR modulator, and antimicrobial programs [2]. The simultaneous presence of a 4-fluoro substituent and a 3-methyl group on the benzofuran core imparts distinct electronic and steric features that differentiate this compound from non-fluorinated or differently substituted analogs, making its selection non-trivial for SAR-driven projects.

Why Generic Substitution Fails for This Benzofuran


Generic substitution within the benzofuran-2-carboxylate family is unreliable because even minor modifications to the benzofuran core—such as replacing a 4-fluoro-3-methyl pattern with a 3-methyl-only or 4-fluoro-only arrangement—alter lipophilicity, hydrogen-bond acceptor count, and steric bulk [1]. These physico-chemical changes directly affect passive membrane permeability, metabolic stability, and target-binding conformation [2]. Consequently, a compound that lacks the 4-fluoro-3-methyl substitution cannot be assumed to reproduce the biological or pharmacokinetic profile of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate in any screening cascade. The quantitative evidence below demonstrates exactly where the differences lie.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison via XLogP3

The computed octanol-water partition coefficient (XLogP3-AA) of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is 3.0, compared to 2.9 for its non-fluorinated direct analog methyl 3-methylbenzofuran-2-carboxylate [1][2]. The 0.1-unit increase in logP reflects the lipophilic contribution of the 4-fluoro substituent, which can enhance membrane permeability.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Acceptor Count Difference

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate contains four hydrogen-bond acceptor atoms, whereas its non-fluorinated analog methyl 3-methylbenzofuran-2-carboxylate has only three [1][2]. The extra acceptor is the fluorine atom, which can participate in weak hydrogen-bond interactions, influencing solubility, target binding, and metabolic recognition.

Hydrogen Bonding Drug-likeness ADME

Metabolic Stability via 4-Fluoro Blockade

Fluorine substitution at the 4-position of the benzofuran ring blocks a common site of oxidative metabolism. In benzofuran-based series, replacing a 4-H with 4-F typically reduces intrinsic clearance in human liver microsomes by 2- to 5-fold compared to the non-fluorinated parent [1]. While direct microsomal stability data for this exact ester are not publicly available, the class-level precedent for 4-fluoro blockade on benzofuran scaffolds is well-documented.

Metabolic Stability Fluorine Substitution Cytochrome P450

Commercial Purity Benchmarking

Commercially available methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is typically supplied at 98% purity (HPLC) , whereas the non-fluorinated comparator methyl 3-methylbenzofuran-2-carboxylate is commonly offered at 95% purity . This 3-percentage-point higher purity reduces the burden of post-purchase purification for sensitive catalytic or biological assays.

Purity Quality Control Procurement

Procurement-Relevant Application Scenarios


Kinase and GPCR Lead Optimization

The 4-fluoro-3-methyl substitution pattern offers a balanced lipophilicity (XLogP3 = 3.0) and an additional H-bond acceptor compared to non-fluorinated analogs, making this compound a preferred ester intermediate for optimizing kinase inhibitor or GPCR modulator series where fine-tuning of permeability and binding interactions is required [1][2].

Esterase-Labile Prodrug Design

The methyl ester group serves as a masked carboxylic acid, enabling prodrug strategies that improve oral bioavailability. The 4-fluoro substituent at the metabolically vulnerable site provides additional stability, making methyl 4-fluoro-3-methylbenzofuran-2-carboxylate a strategic choice for designing ester prodrugs with prolonged half-life [1].

Biotinylated or Fluorescent Probe Synthesis

Because of its high commercial purity (98%) and well-defined physico-chemical profile, this compound is suitable for conjugating to biotin or fluorophores via the ester handle, enabling the creation of chemical probes that retain the beneficial 4-fluoro-3-methyl pharmacophore for target-engagement studies [1][2].

Agrochemical Fluorinated Building Block

The enhanced lipophilicity and metabolic stability associated with 4-fluoro substitution align with the requirements of modern agrochemical design, where fluorine incorporation is a validated strategy to improve environmental persistence and bioavailability [1].

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